

# The Rise and Fall of ACHN-975: An LpxC Inhibitor's Journey

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An In-depth Technical Guide on the Discovery and Development of **ACHN-975** 

This technical guide provides a comprehensive overview of the discovery, development, and history of **ACHN-975**, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Developed by Achaogen, **ACHN-975** showed significant promise as a novel antibiotic against multidrug-resistant (MDR) Gramnegative bacteria. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, summarizes its preclinical and clinical data, and provides insights into the challenges that ultimately led to the discontinuation of its development.

### **Discovery and Rationale**

ACHN-975 was identified through an extensive research campaign at Achaogen aimed at discovering novel inhibitors of LpxC with potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen[1]. LpxC is an attractive target for novel antibiotics as it catalyzes the first committed and essential step in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria[1][2]. The enzyme is highly conserved across Gram-negative species and lacks a mammalian homolog, suggesting the potential for selective toxicity[2].

# **Mechanism of Action**

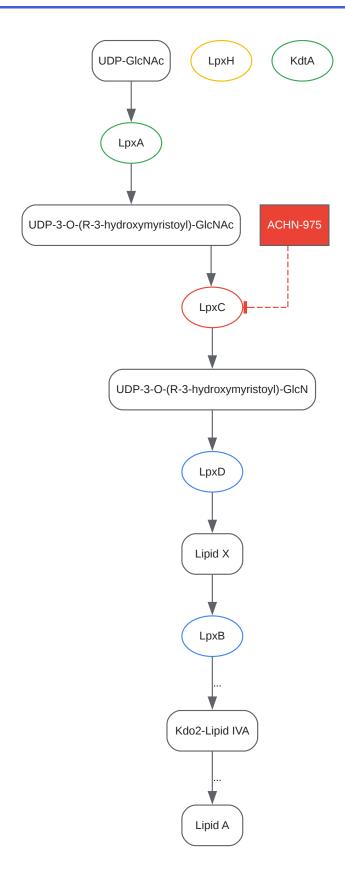


**ACHN-975** is a selective and potent inhibitor of the LpxC enzyme. It exhibits subnanomolar inhibitory activity against LpxC, thereby blocking the lipid A biosynthetic pathway and disrupting the integrity of the outer membrane of Gram-negative bacteria. This disruption ultimately leads to bacterial cell death. The bactericidal activity of **ACHN-975** has been described as concentration-dependent against P. aeruginosa and time-dependent against E. coli and K. pneumoniae[3].

### **Lipid A Biosynthesis Pathway and LpxC Inhibition**

The biosynthesis of lipid A is a multi-step enzymatic process. LpxC, a zinc-dependent metalloenzyme, catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of this step is lethal to the bacterium.





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Figure 1: Simplified Lipid A Biosynthesis Pathway and the Site of ACHN-975 Inhibition.



# Data Presentation In Vitro Activity

**ACHN-975** demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including multidrug-resistant isolates.

Table 1: In Vitro Inhibitory Activity of ACHN-975

Organism/Enzyme	Parameter	Value	Reference
Enterobacteriaceae spp.	IC50	0.02 nM	[2]
Enterobacteriaceae spp.	MIC90	1 μg/mL	[2]
P. aeruginosa	MIC50	0.06 μg/mL	[2]
P. aeruginosa	MIC90	0.25 μg/mL	[1][2]
Acinetobacter baumannii	MIC90	>64 μg/mL	[2]
P. aeruginosa LpxC Enzyme	IC50	<5 nM	[4]

Table 2: MIC Distribution of ACHN-975 Against Gram-Negative Isolates

Organism Group (No. of Isolates)	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference
Enterobacteriace ae (197)	0.5	2	≤0.06 - 2	[5]
P. aeruginosa (30)	0.25	2	0.12 - 2	[5]

# **In Vivo Efficacy**



Preclinical evaluation in a neutropenic mouse thigh infection model demonstrated the in vivo bactericidal activity of **ACHN-975** against P. aeruginosa.

Table 3: In Vivo Efficacy of **ACHN-975** in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa ATCC 27853

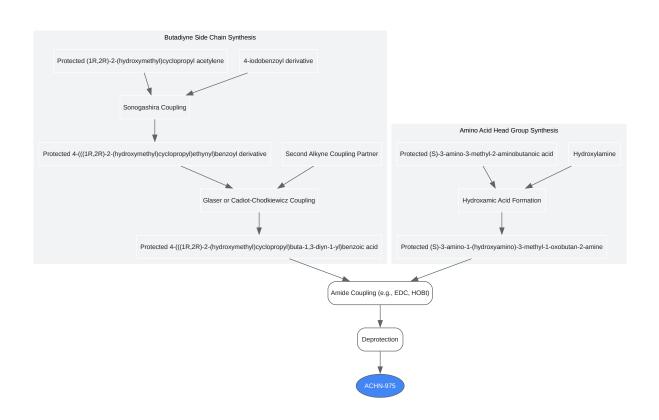
Dose (mg/kg, single intraperitoneal)	Change in log10 CFU/thigh at 4 hours	Reference
5	Reduction	[1]
10	Reduction	[1]
30	Reduction	[1]

Note: The studies indicated a steady reduction in bacterial titers in the first 4 hours for all dosing groups, with a 3-log10 kill observed by 4 hours for the 10 mg/kg and 30 mg/kg doses[1].

# Experimental Protocols Chemical Synthesis of ACHN-975

While a detailed, step-by-step protocol for the synthesis of **ACHN-975** is proprietary to Achaogen, the general synthetic approach for this class of butadiyne derivatives can be inferred from patents and related publications. The synthesis likely involves a convergent strategy.





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Figure 2: Plausible Synthetic Workflow for ACHN-975.



#### Methodology Outline:

- Synthesis of the Butadiyne-Containing Carboxylic Acid: This fragment is likely synthesized through sequential palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the first alkyne, followed by a Glaser or Cadiot-Chodkiewicz coupling to form the butadiyne moiety.
- Synthesis of the Hydroxamic Acid Headgroup: The amino acid derivative, (S)-3-amino-3-methyl-2-aminobutanoic acid, is protected and then converted to the corresponding hydroxamic acid using hydroxylamine.
- Amide Coupling and Deprotection: The carboxylic acid and the amine of the headgroup are coupled using standard peptide coupling reagents (e.g., EDC, HOBt). The final step involves the removal of all protecting groups to yield ACHN-975.

### **LpxC Enzyme Inhibition Assay**

Principle: The inhibitory activity of **ACHN-975** against the LpxC enzyme is determined by measuring the reduction in the formation of the deacetylated product from the enzyme's natural substrate.

#### Protocol:

- Reagents and Materials:
  - Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).
  - Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.
  - ACHN-975 stock solution in DMSO.
  - Assay buffer (e.g., 50 mM HEPES, pH 7.5).
  - Quenching solution (e.g., formic acid).
  - LC-MS/MS system.
- Procedure:



- 1. Prepare serial dilutions of **ACHN-975** in the assay buffer.
- 2. In a microplate, add the LpxC enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).
- 3. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- 4. Initiate the enzymatic reaction by adding the substrate to each well.
- 5. Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
- 6. Stop the reaction by adding the quenching solution.
- 7. Analyze the samples by LC-MS/MS to quantify the amount of product formed.
- 8. Calculate the percent inhibition for each concentration of **ACHN-975** relative to the vehicle control.
- 9. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

### Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

- Materials:
  - ACHN-975 stock solution.
  - Cation-adjusted Mueller-Hinton broth (CAMHB).
  - Bacterial inoculum standardized to approximately 5 x 105 CFU/mL.
  - 96-well microtiter plates.



#### Procedure:

- 1. Prepare two-fold serial dilutions of **ACHN-975** in CAMHB in the wells of a microtiter plate.
- 2. Inoculate each well with the standardized bacterial suspension.
- 3. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- 4. Incubate the plates at 35-37°C for 16-20 hours.
- 5. The MIC is read as the lowest concentration of **ACHN-975** that completely inhibits visible bacterial growth.

# **Neutropenic Mouse Thigh Infection Model**

Principle: This in vivo model assesses the efficacy of an antimicrobial agent in an immunocompromised host, mimicking a deep-seated soft tissue infection.

#### Protocol:

- Animal Model:
  - Female ICR or Swiss Webster mice.
  - Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and
     -1 relative to infection.

#### · Infection:

- Culture P. aeruginosa (e.g., ATCC 27853) to mid-log phase and dilute to the desired concentration (e.g., 106-107 CFU/mL).
- Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.

#### Treatment:

 At a specified time post-infection (e.g., 2 hours), administer ACHN-975 via the desired route (e.g., intraperitoneal or intravenous) at various doses.



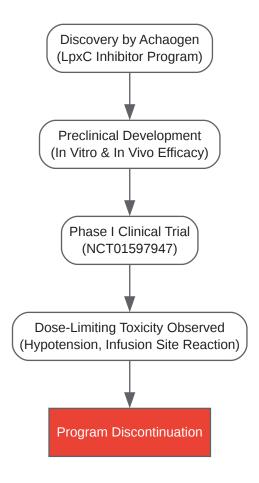
- Include a vehicle control group.
- Endpoint:
  - At various time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize the mice.
  - Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.
  - Plate the dilutions on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).
  - Calculate the change in bacterial load compared to the pre-treatment or vehicle control groups.

# **Clinical Development and Discontinuation**

**ACHN-975** was the first LpxC inhibitor to enter human clinical trials. A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study (NCT01597947) was initiated in 2012 to evaluate the safety, tolerability, and pharmacokinetics of **ACHN-975** in healthy volunteers[6].

Despite promising preclinical data, the clinical development of **ACHN-975** was halted. The Phase 1 trial revealed a peak plasma concentration (Cmax)-driven dose-limiting toxicity of transient hypotension without tachycardia[1]. Additionally, inflammation at the infusion site was observed. These adverse effects, coupled with a narrow therapeutic window, led to the decision to terminate the program[1].





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Figure 3: Development and Discontinuation Timeline of ACHN-975.

# **Conclusion and Future Perspectives**

**ACHN-975** represented a significant advancement in the pursuit of novel antibiotics against Gram-negative bacteria. Its potent inhibition of LpxC and broad-spectrum activity underscored the potential of this target. However, the unforeseen cardiovascular toxicity in humans highlighted the challenges of translating promising preclinical findings into safe and effective clinical candidates.

The story of **ACHN-975** provides valuable lessons for the development of future LpxC inhibitors and other novel antibiotics. The extensive structure-activity relationship (SAR) studies conducted by Achaogen and others, informed by the crystal structure of LpxC in complex with inhibitors like **ACHN-975**, continue to guide the design of new compounds with improved safety profiles. The development of subsequent LpxC inhibitors has focused on mitigating the off-



target effects observed with **ACHN-975**, aiming to finally deliver a new class of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

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